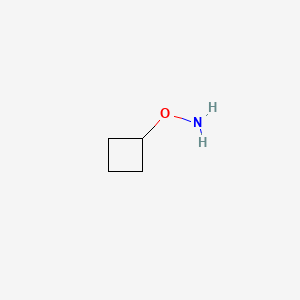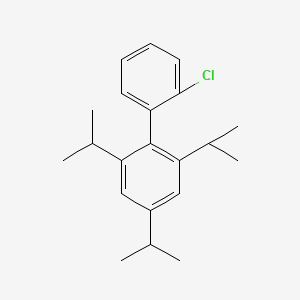
2'-Chloro-2,4,6-triisopropyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is an organometallic compound that features a biphenyl core substituted with chloro and triisopropyl groups. This compound is known for its use as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl typically involves the reaction of 2,4,6-triisopropylphenylboronic acid with 2-chlorobiphenyl under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl undergoes various types of reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of various substrates. The molecular targets include organic halides and boronic acids, and the pathways involved are typically those of cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Another ligand used in similar catalytic processes.
Chloro(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II): A palladium complex with similar applications.
Uniqueness
2’-Chloro-2,4,6-triisopropyl-1,1’-biphenyl is unique due to its specific substitution pattern, which provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in facilitating cross-coupling reactions with high efficiency and selectivity .
Propiedades
Fórmula molecular |
C21H27Cl |
|---|---|
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C21H27Cl/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |
Clave InChI |
ONXGQLQNVHERFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
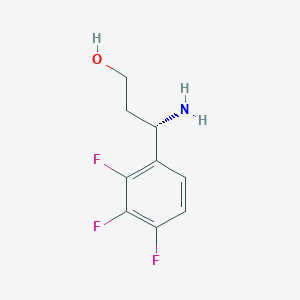
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
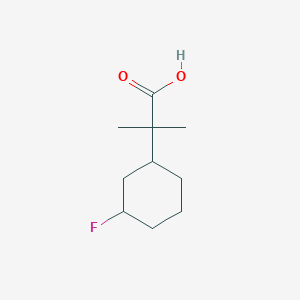
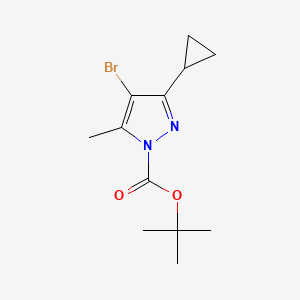


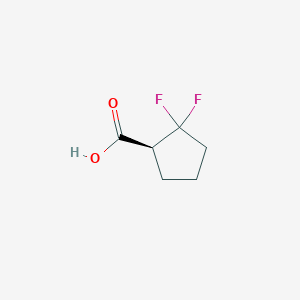

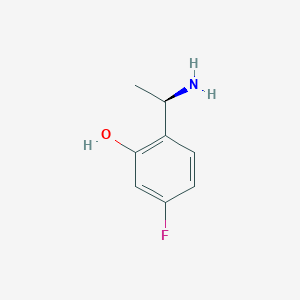
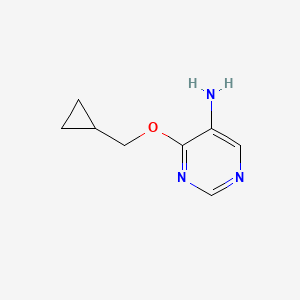

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
